molecular formula C13H19N B101786 (1-Phenylcyclohexyl)methanamine CAS No. 17380-54-0

(1-Phenylcyclohexyl)methanamine

Cat. No. B101786
CAS RN: 17380-54-0
M. Wt: 189.3 g/mol
InChI Key: ULRBJKIRTCBMRW-UHFFFAOYSA-N
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Description

The compound "(1-Phenylcyclohexyl)methanamine" (PCA) is a structural analog of phencyclidine (PCP), which has been studied for its potential pharmacological effects, including its activity in the mouse maximal electroshock (MES) seizure test and motor toxicity assay. PCA and its derivatives have been examined for their binding affinities for PCP acceptor sites in rat brain membranes, indicating a moderate correlation between potencies in motor toxicity and MES seizure tests .

Synthesis Analysis

The synthesis of PCA analogs has been explored in various studies. For instance, a series of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives were synthesized by refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol . Another study reported the synthesis of a compound with a similar scaffold, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, through a 1,3-dipolar cycloaddition reaction . Additionally, an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine derivatives was described, which involved the conversion of 4-nitro-3-phenylbutanoic acid .

Molecular Structure Analysis

The molecular structure of PCA and its analogs has been characterized using various spectroscopic techniques. For example, the structure of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was confirmed by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . Similarly, the structure of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established based on NMR spectroscopy, Elemental Analysis, and MS data .

Chemical Reactions Analysis

PCA and its derivatives undergo various chemical reactions. The synthesis of imine derivatives from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine under different temperature conditions was studied using density functional theory, indicating the influence of temperature on the thermodynamic parameters of the reaction . Another study utilized (N-isocyanimino) triphenylphosphorane for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of densely functionalized iminophosphoranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCA derivatives have been evaluated in the context of their potential pharmacological applications. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, showing high receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and membrane penetration . Another study disclosed a series of 1-(2-phenoxyphenyl)methanamines with selective dual serotonin and noradrenaline reuptake pharmacology, good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability .

Safety And Hazards

The safety information for “(1-Phenylcyclohexyl)methanamine” indicates that it has a GHS06 pictogram, with the signal word “Danger” and hazard statement H301 . Precautionary statements include P264, P270, P301+P310, P330, P405, and P501 .

properties

IUPAC Name

(1-phenylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBJKIRTCBMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169668
Record name Cyclohexanemethylamine, 1-phenyl-
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Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylcyclohexyl)methanamine

CAS RN

17380-54-0
Record name 1-Phenylcyclohexanemethanamine
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Record name Cyclohexanemethylamine, 1-phenyl-
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Record name Cyclohexanemethylamine, 1-phenyl-
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Record name (1-phenylcyclohexyl)methanamine
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Synthesis routes and methods I

Procedure details

1-Phenylcyclohexane carbonitrile is reduced with H2 in methanol containing 16% ammonia with a Raney nickel catalyst. The catalyst is filtered off and (1-phenylcyclohexyl)methylamine is precipitated as its hydrochloride salt m.p. 230°-33° C., by treatment with methanolic HCl and isopropyl ether.
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Synthesis routes and methods II

Procedure details

A mixture containing 1-phenyl-1-cyclohexane-carbonitrile (5.0 g, 27.0 mmol), 150 ml of EtOH, 35 ml of ammonia and 5% rhodium on alumina (1.0 g) was reacted for 12 hours at 80° C. and 500 psi. The mixture was filtered and the filtrate was concentrated in vacuo to provide an oil. This oil was dissolved in CH2Cl2, washed with brine, dried over Na2SO4, filtered and then concentrated in vacuo.
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Synthesis routes and methods III

Procedure details

A solution of 1-phenyl-cyclohexanecarbonitrile (11.0 g; 59 mmol) in tetrahydrifuran (100 mL) was cooled to 0° C. and treated with lithium aluminum hydride (11 g, 289 mmol) in several portions over the course of 0.5 h. When the addition of lithium aluminum hydride was complete the cooling bath was removed and the reaction mixture was allowed to stir at room temperature for 12 h. The reaction mixture was cooled back to 0° C. and carefully quenched by dropwise addition of 2 N NaOH (approximately 20 mL), diluted with ethyl ether, filtered through a celite plug and dried (magnesium sulfate). C-(1-Phenyl-cyclohexyl)-methylamine was obtained as a colorless oil which was used without further purification. LCMS m/z=190.2 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
L Shao, MC Hewitt, F Wang, SC Malcolm, J Ma… - Bioorganic & medicinal …, 2011 - Elsevier
The current work discloses a novel cyclohexylarylamine chemotype with potent inhibition of the serotonin, norepinephrine, and dopamine transporters and potential for treatment of …
Number of citations: 10 www.sciencedirect.com
J Wallach, SD Brandt - New Psychoactive Substances: Pharmacology …, 2018 - Springer
The serendipitous discovery of phencyclidine (PCP) in 1956 sets the stage for significant research efforts that resulted in a plethora of analogs and derivatives designed to explore the …
Number of citations: 29 link.springer.com
E Lacivita, IA Schepetkin, ML Stama… - Bioorganic & medicinal …, 2015 - Elsevier
N-Formyl peptide receptors (FPRs) are G protein-coupled receptors (GPCRs) that play critical roles in inflammatory reactions, and FPR-specific interactions can possibly be used to …
Number of citations: 13 www.sciencedirect.com
DJ Jethava, MA Borad, MN Bhoi, PT Acharya… - Arabian Journal of …, 2020 - Elsevier
Synthesis of novel and potent hit molecules have endless demand. The triazolo[4,3-a]pyrazine scaffold is used as an essential building block/scaffold in organic synthesis, which works …
Number of citations: 5 www.sciencedirect.com
LHD de Oliveira, JN Cruz, CBR Dos Santos… - Molecular Diversity, 2023 - Springer
The dopamine transporter (DAT), responsible for the regulation of dopaminergic neurotransmission, is implicated in the etiology of several neuropsychiatric disorders which, in turn, …
Number of citations: 3 link.springer.com
L Shao, W Li, Q Xie, H Yin - Expert opinion on therapeutic patents, 2014 - Taylor & Francis
Introduction: The dysfunctions of three very important monoamine neurotransmitters, serotonin (5-HT), norepinephrine (NE) and dopamine (DA), are associated with some of important …
Number of citations: 23 www.tandfonline.com
YP Chen, SS Ying, HH Zheng, YT Liu, ZP Wang… - Scientific Reports, 2017 - nature.com
Serotonin transporter (SERT) is a classic target of drug discovery for neuropsychiatric and digestive disorders, and against those disorders, plants of Nardostachys genus have been …
Number of citations: 28 www.nature.com
BP Guiard - PSYCHIATRIC DISORDERS–TRENDS AND …, 2011 - books.google.com
It is well established that many antidepressant compounds with proven clinical efficacy act on the serotonergic and noradrenergic pathways. The monoaminergic hypothesis of major …
Number of citations: 3 books.google.com
G QUESSEVEUR, B GUIARD - Neurobiology of Mood Disorders, 2014 - books.google.com
It has been proposed that triple reuptake inhibitors (TRIs) that enhance serotonin, norepinephrine and dopamine extracellular levels in the brain may produce greater antidepressant …
Number of citations: 1 books.google.com
I vivo Activity - targetmol.com
Description: Dov-216,303 (free base) is an effective trihydroxytryptamine, norepinephrine and dopamine reuptake inhibitor with IC50 values of 14 nM, 20 nM and 78 nM for hSERT, …
Number of citations: 0 www.targetmol.com

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